Daclatasvir RRRR Isomer
Description
Overview of Daclatasvir (B1663022) as a Direct-Acting Antiviral Agent
Daclatasvir is a highly potent, first-in-class direct-acting antiviral (DAA) agent developed for the treatment of chronic hepatitis C virus (HCV) infection. nih.govacs.org It functions by specifically targeting and inhibiting the HCV non-structural protein 5A (NS5A), a multifunctional phosphoprotein essential for the viral life cycle. drugbank.comeuropa.eu NS5A plays a critical role in both viral RNA replication and the assembly of new virus particles (virions). europa.eupatsnap.com
The mechanism of action involves Daclatasvir binding with high affinity to domain I of the NS5A protein. patsnap.comwikipedia.org This binding event induces a structural change in the NS5A dimer, which disrupts the formation of the membranous web that serves as the site for the HCV replication complex. patsnap.comwikipedia.org By interfering with NS5A's function, Daclatasvir effectively blocks viral RNA synthesis and subsequent virion assembly, leading to a rapid decline in HCV RNA levels in the host. drugbank.comwikipedia.org A key feature of Daclatasvir is its pangenotypic activity, demonstrating effectiveness against multiple HCV genotypes. nih.govvulcanchem.com
Importance of Stereochemistry in Pharmaceutical Research
Stereochemistry, the study of the three-dimensional arrangement of atoms within molecules, is a cornerstone of modern pharmaceutical science. patsnap.commhmedical.com Biological systems, such as protein receptors and enzymes, are inherently chiral, meaning they can distinguish between different spatial arrangements of a drug molecule. ijpsjournal.comnih.gov Molecules that are non-superimposable mirror images of each other are known as enantiomers. nih.gov
The specific 3D shape of a drug molecule is critical because it dictates how well the drug can fit into the binding site of its biological target, akin to a key fitting into a lock. patsnap.com Consequently, different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significant differences in their biological activity. nih.gov One isomer may be highly potent, while another may be less active, inactive, or even cause undesirable effects. nih.govnih.gov
Therefore, controlling the stereochemistry during drug design and synthesis is paramount. patsnap.comnih.gov The development of single-enantiomer drugs allows for more selective pharmacological profiles, potentially improved therapeutic outcomes, and a better understanding of the structure-activity relationship (SAR). ijpsjournal.comnih.gov Regulatory bodies, such as the U.S. Food and Drug Administration, emphasize the need to characterize the absolute stereochemistry of chiral drug candidates early in development. nih.gov
Specific Focus on Daclatasvir RRRR Isomer within Isomeric Landscape
The Daclatasvir molecule is a complex, C2-symmetric structure possessing multiple chiral centers. acs.orgvulcanchem.com The clinically approved and most active form of Daclatasvir is a specific stereoisomer, derived from natural L-proline and L-valine amino acids, resulting in an (S,S,S,S) configuration. acs.orgacs.orgacs.org However, due to its multiple stereocenters, a number of other stereoisomers can exist, including the this compound. vulcanchem.comvulcanchem.com
The this compound is the enantiomer of the active (S,S,S,S) drug, meaning it is its mirror image. It has the same molecular formula and connectivity but an opposite configuration at all four stereocenters. synzeal.com This specific isomer is primarily of interest as a reference standard and potential impurity in the manufacturing process of Daclatasvir. vulcanchem.comsynzeal.com
Research has demonstrated a direct correlation between stereochemistry and antiviral activity in this class of inhibitors. Studies using a biotinylated probe with the natural (S,S) configuration at the proline stereocenters showed potent antiviral activity and successful binding to the NS5A protein. acs.org In stark contrast, the corresponding (R,R) isomer was found to be inactive, with an EC50 value greater than 10 μM, and failed to bind to the NS5A protein under the same experimental conditions. acs.org This highlights the critical importance of the specific (S,S,S,S) arrangement for biological function. The RRRR isomer, being the full enantiomer of the active drug, is therefore understood to be biologically inactive as an HCV inhibitor. acs.orgtga.gov.au
Interactive Data Table: Comparison of Daclatasvir Stereoisomers
| Property | Daclatasvir (Active Isomer) | This compound |
| Full Chemical Name | Dimethyl ((2S,2'S)-1,1'-((2S,2'S)-2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate | Dimethyl ((2R,2'R)-1,1'-((2R,2'R)-2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate vulcanchem.comsynzeal.com |
| Stereochemistry | S,S,S,S | R,R,R,R vulcanchem.com |
| CAS Number | 1009119-64-5 | 1417333-58-4 vulcanchem.comsynzeal.com |
| Molecular Formula | C₄₀H₅₀N₈O₆ | C₄₀H₅₀N₈O₆ vulcanchem.com |
| Molecular Weight | 738.89 g/mol | 738.89 g/mol vulcanchem.com |
| Biological Activity | Potent NS5A Inhibitor (pM to low nM EC50) europa.eumedchemexpress.com | Inactive (EC50 >10 μM) acs.org |
| Target Engagement | Binds to NS5A Protein acs.org | Fails to bind to NS5A Protein acs.org |
Properties
CAS No. |
1417333-58-4 |
|---|---|
Molecular Formula |
C₄₀H₅₀N₈O₆ |
Molecular Weight |
738.88 |
Origin of Product |
United States |
Chemical Synthesis and Stereoselective Preparation of Daclatasvir Isomers
Established Synthetic Routes to Daclatasvir (B1663022) and its Stereoisomers
The development of effective synthetic routes to Daclatasvir has been a subject of considerable research. These routes are characterized by the careful construction of the pyrrolidine (B122466) rings, strategic coupling reactions, and the use of chiral precursors to ensure the desired stereochemistry.
The pyrrolidine rings are fundamental structural motifs in Daclatasvir, and their stereochemistry is crucial for the molecule's biological activity. The most common and efficient method for constructing these rings in a stereoselective manner is through the use of chiral precursors, most notably derivatives of the amino acid proline. nih.gov
In the synthesis of the clinically approved (S,S,S,S)-Daclatasvir, L-proline is the starting material of choice. synzeal.com The inherent chirality of L-proline provides a straightforward way to introduce the desired (S)-configuration at the 2-position of the pyrrolidine ring. The synthesis typically begins with the N-protection of L-proline, often with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions during subsequent steps. simsonpharma.com This protected L-proline derivative then serves as a key building block for the rest of the synthesis. The use of a pre-existing chiral molecule like L-proline is an example of a chiral pool synthesis strategy.
Conversely, for the synthesis of the RRRR isomer, one would logically start with the unnatural amino acid, D-proline. This would similarly establish the (R)-configuration at the corresponding positions of the final molecule. The principles of pyrrolidine ring construction remain the same, with the choice of the proline enantiomer dictating the stereochemical outcome.
| Precursor | Resulting Pyrrolidine Stereochemistry | Target Isomer |
| L-Proline | (S)-configuration | (S,S,S,S)-Daclatasvir |
| D-Proline | (R)-configuration | (R,R,R,R)-Daclatasvir |
A critical step in the synthesis of Daclatasvir is the coupling of two functionalized pyrrolidine-imidazole fragments. This is typically achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a prominent example. mdpi.com In this reaction, a boronic acid or ester derivative of one fragment is coupled with a halide-functionalized partner. mdpi.com
The synthesis involves the preparation of a key intermediate, often a tert-butyl (2S)-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate. mdpi.com This intermediate contains the pyrrolidine ring, the imidazole (B134444) ring, and a boronic ester group on the phenyl ring, making it ready for the Suzuki-Miyaura coupling. mdpi.com The derivatization of the intermediate to include the boronic ester is a crucial step that enables the subsequent carbon-carbon bond formation.
Alkylation of N-protected proline with a bis-bromoacetyl biphenyl (B1667301) compound to form a bis-ketoester. synzeal.com
Cyclization of the bis-ketoester with a source of ammonia, such as ammonium (B1175870) acetate, to form the bis-imidazole core. simsonpharma.comderpharmachemica.com
Deprotection of the pyrrolidine nitrogen. derpharmachemica.com
Coupling of the resulting bis-pyrrolidine intermediate with N-(methoxycarbonyl)-L-valine (for the SSSS isomer) or N-(methoxycarbonyl)-D-valine (for the RRRR isomer). synzeal.comsimsonpharma.com
| Reaction Type | Reactants | Purpose |
| Alkylation | N-protected proline, bis-bromoacetyl biphenyl | Formation of the bis-ketoester intermediate |
| Cyclization | Bis-ketoester, ammonium acetate | Construction of the bis-imidazole core |
| Suzuki-Miyaura Coupling | Boronic ester intermediate, halide partner | Carbon-carbon bond formation to link molecular fragments |
| Amide Coupling | Deprotected bis-pyrrolidine, N-protected valine derivative | Final assembly of the Daclatasvir molecule |
The stereochemistry of Daclatasvir is determined by the chirality of its precursors. synzeal.com As mentioned, the use of L-proline and L-valine leads to the (S,S,S,S)-isomer. To access other stereoisomers, such as the RRRR isomer, a strategic selection of chiral starting materials is necessary.
The synthesis of the Daclatasvir RRRR isomer would require the use of D-proline to establish the (R)-configuration at the two pyrrolidine rings and D-valine for the two terminal chiral centers. The chemical name for the this compound Enantiomer is Dimethyl (2R,2'R)-1,1'-((2R,2'R)-2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate. synzeal.com
The modular nature of the Daclatasvir synthesis allows for the preparation of various diastereomers by combining different enantiomers of the proline and valine precursors. For instance, using L-proline and D-valine would result in an (S,S,R,R)-isomer. This strategic incorporation of chiral centers is a powerful tool for exploring the structure-activity relationships of the different stereoisomers of Daclatasvir.
Stereoselective Synthesis Methodologies for this compound
While the use of chiral precursors is a common strategy, other stereoselective synthesis methodologies can be employed to control the stereochemistry of complex molecules like the this compound. These methods include asymmetric catalysis and the use of chiral auxiliaries. It is important to note that while these are established methods in organic synthesis, their specific application to the synthesis of the this compound is not extensively detailed in publicly available scientific literature.
Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. nih.gov These catalysts can be metal complexes with chiral ligands or purely organic molecules (organocatalysts). nih.gov
In the context of the this compound synthesis, an asymmetric catalyst could potentially be used in several key steps. For example, an asymmetric hydrogenation or reduction step could be employed to establish a chiral center in a precursor to the pyrrolidine ring. Similarly, an asymmetric alkylation could be used to set the stereochemistry during the formation of the carbon skeleton.
| Catalyst Type | Potential Application in Daclatasvir RRRR Synthesis | Example of a General Transformation |
| Chiral Metal Complex (e.g., Rh-BINAP) | Asymmetric hydrogenation of a prochiral precursor to the pyrrolidine or valine moiety. | Enantioselective reduction of a ketone to a chiral alcohol. |
| Organocatalyst (e.g., chiral amine) | Asymmetric Michael addition to construct a key intermediate with a defined stereocenter. | Enantioselective formation of a carbon-carbon bond. |
Another powerful strategy for stereoselective synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
For the synthesis of the this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction. For example, an achiral enolate could be functionalized with a chiral auxiliary, and its subsequent alkylation would proceed with high diastereoselectivity due to the steric influence of the auxiliary.
Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine-derived amides. nih.gov The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome. As with asymmetric catalysis, the application of a chiral auxiliary-based synthesis for the this compound would necessitate dedicated research to develop a robust and efficient protocol.
Green Chemistry Principles in Stereoisomer Synthesis
The application of green chemistry principles to the synthesis of daclatasvir stereoisomers aims to reduce the environmental impact of the manufacturing process by utilizing safer solvents, minimizing waste, and improving energy efficiency. Research has focused on developing novel, greener methods for synthesizing daclatasvir isomers, such as the (S,S,R,S) and (R,S,R,R) configurations. researchgate.netmdpi.com
A key aspect of this green approach is the substitution of hazardous solvents with more environmentally benign alternatives. researchgate.net For instance, the synthesis has been successfully carried out using Class 3 solvents, which are considered to have low toxic potential. researchgate.net These include dimethyl sulfoxide (B87167) (DMSO), the biorenewable solvent 2-methyl tetrahydrofuran, and isopropyl alcohol. researchgate.netmdpi.com The optimization of the synthetic process in these solvents involves careful control of reaction conditions, such as a slow addition procedure, to achieve high yields. researchgate.netmdpi.com
| Base | Solvent | Product Yield (%) |
|---|---|---|
| Diisopropylethyl amine | 2-Methyl tetrahydrofuran | High |
| Diisopropylethyl amine | DMSO | Moderate |
| Diisopropylethyl amine | Isopropyl alcohol | Moderate |
| Various | Anisole | Variable |
| Various | Ethyl Acetate (EtOAc) | Variable |
| Various | Methyl Acetate (MeOAc) | Variable |
This table is representative of solvent screening studies aimed at improving the environmental profile of daclatasvir synthesis, based on findings reported in the literature. researchgate.net
Resolution and Separation Techniques for Daclatasvir Stereoisomers
The separation of daclatasvir stereoisomers is critical for ensuring the stereochemical purity of the final active pharmaceutical ingredient. Various advanced techniques are employed to resolve and separate these closely related molecules.
Chiral Chromatography (HPLC, SFC, CE) for Isomer Separation
Chiral chromatography is a cornerstone technique for the analytical and preparative separation of enantiomers and diastereomers. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are powerful methods used for the resolution of daclatasvir isomers. nih.govnih.gov
A highly selective and specific chiral HPLC method has been developed for the determination of daclatasvir and its enantiomer. nih.gov This method utilizes an immobilized polysaccharide-based chiral stationary phase (CSP), specifically amylose (B160209) tris(3-chlorophenylcarbamate), known commercially as CHIRALPAK ID-3. nih.gov Excellent resolution was achieved using a binary gradient mobile phase consisting of acetonitrile/diethylamine and methanol/diethylamine. nih.gov This gradient method proved superior to isocratic elution, offering improved peak shape and enhanced resolution between the enantiomers while maintaining specificity against diastereomers. nih.gov Polysaccharide-based CSPs are widely used and can successfully separate nearly 90% of chiral compounds. nih.gov
Capillary Electrophoresis (CE) has also been extensively studied for the separation of daclatasvir and its (R,R,R,R)-enantiomer. rsc.org This technique relies on the differential migration of analytes in an electric field. The separation is achieved by adding a chiral selector, such as cyclodextrins, to the background electrolyte. rsc.org The formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers leads to differences in their electrophoretic mobility, enabling their separation. wikipedia.org
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase (CSP) | CHIRALPAK ID-3 (amylose tris(3-chlorophenylcarbamate)) |
| Mobile Phase | Binary gradient of Acetonitrile:Diethylamine and Methanol:Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 315 nm |
| Outcome | Excellent resolution and improved peak shape |
Data compiled from a study on the development and validation of a chiral HPLC method for daclatasvir. nih.gov
Crystallization-Based Chiral Resolution
Crystallization-based methods are powerful and economically viable techniques for separating enantiomers on an industrial scale. nih.govwikipedia.org These methods exploit the different physical properties of diastereomers or the unique crystallization behavior of enantiomers.
One of the most common approaches is diastereomeric salt crystallization . mdpi.comrsc.org This involves reacting a racemic mixture (e.g., of a daclatasvir precursor) with a single, pure enantiomer of another chiral compound, known as a resolving agent. This reaction forms a pair of diastereomeric salts. rsc.org Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. rsc.org After separation, the resolving agent is removed to yield the desired pure enantiomer. rsc.org
Another technique is preferential crystallization , which is applicable to racemic mixtures that crystallize as conglomerates—mechanical mixtures of pure enantiomeric crystals. In this process, a supersaturated solution of the racemate is seeded with a crystal of the desired enantiomer, inducing the crystallization of that enantiomer exclusively. rsc.org While these crystallization techniques are fundamental in pharmaceutical manufacturing for chiral resolution, specific published examples detailing their application to the final daclatasvir isomers are limited in the reviewed literature. nih.gov
Complexation Equilibria in Stereoisomer Separation
The principle of complexation equilibria is central to the separation of daclatasvir stereoisomers, particularly in capillary electrophoresis (CE). rsc.org The separation is based on the formation of transient, non-covalent diastereomeric complexes between a chiral selector and the individual enantiomers of the analyte. wikipedia.org For this process to be effective, there must be a difference in the stability (formation constants) or the electrophoretic mobility of these diastereomeric complexes. rsc.orgwikipedia.org
In the case of daclatasvir, various cyclodextrins (CDs) have been investigated as chiral selectors. rsc.org Studies using native β-CD and single-isomer methylated β-CDs, such as heptakis(2,6-di-O-methyl)-β-CD, have demonstrated successful enantioseparation of daclatasvir and its RRRR-enantiomer. rsc.org The interaction involves the inclusion of a part of the daclatasvir molecule into the hydrophobic cavity of the cyclodextrin (B1172386). mdpi.comrsc.org
Computational studies have provided molecular-level insights into these complexation phenomena. mdpi.comrsc.org Quantum mechanics and molecular dynamics analyses have shown that the formation of hydrogen bonds between the daclatasvir molecule and the cyclodextrin is a crucial factor in the complexation process. mdpi.comrsc.org The structural characteristics of the cyclodextrin, such as the presence of hydroxy groups at specific positions, significantly influence the enantioseparation. mdpi.comrsc.org For instance, the presence of a well-defined, round-shaped cavity in the CD, maintained by hydrogen bonds between its glucopyranose units, appears to be a necessary requirement for effective enantioseparation of daclatasvir. rsc.orgmdpi.com Unusual complexation behavior, including the formation of complexes with 1:1 and 2:1 stoichiometry between daclatasvir and γ-CD, has also been observed, leading to unique separation patterns in CE.
Structural Characterization and Absolute Configuration Determination of Daclatasvir Isomers
Spectroscopic Methods for Isomer Characterization
Spectroscopic methods are fundamental in distinguishing between stereoisomers, which often have identical chemical formulas and connectivity but differ in the spatial arrangement of their atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules and is particularly useful for differentiating stereoisomers wikipedia.orgarxiv.org. In the context of Daclatasvir (B1663022) isomers, NMR provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Diastereomers, like the Daclatasvir RRRR isomer relative to the active SSSS form, will exhibit distinct NMR spectra. Differences in the spatial arrangement of atoms lead to variations in chemical shifts (δ), coupling constants (J), and through-space interactions, which can be observed using Nuclear Overhauser Effect (NOE) based techniques nih.gov. While specific ¹H and ¹³C NMR data for the isolated RRRR isomer is not extensively published in public literature, the methodology for its characterization is well-established. For instance, ¹H-NMR and ¹³C-NMR analyses have been successfully used to characterize isomeric dimers of Daclatasvir precursors, confirming their connectivity and isomeric relationship nih.gov.
The general approach involves:
Comparative Analysis: The NMR spectrum of an unknown isomer is compared against the well-characterized spectrum of a reference standard, such as the SSSS isomer of Daclatasvir. Diastereotopic protons in the pyrrolidine (B122466) rings and the valine side chains are expected to show the most significant differences in their chemical shifts.
Chiral Auxiliaries: In cases where enantiomers need to be distinguished (which is not possible in a standard achiral solvent), chiral derivatizing agents or chiral solvating agents can be employed wikipedia.orgnih.gov. These agents interact differently with each enantiomer, inducing diastereomeric complexes that result in separable peaks in the NMR spectrum.
Table 1: General NMR Approaches for Stereoisomer Analysis
| NMR Technique | Application in Stereoisomer Analysis | Expected Outcome for Daclatasvir Isomers |
| ¹H NMR | Differentiates diastereomers by comparing chemical shifts and coupling constants. | Variations in proton signals, especially for the methine protons of the valine and pyrrolidine moieties. |
| ¹³C NMR | Distinguishes diastereomers based on unique chemical shifts for each carbon atom. | Different chemical shifts for the carbon atoms at and near the chiral centers. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity within the molecule to confirm the overall structure. | Confirms the core structure is maintained while stereochemistry differs. |
| NOESY/ROESY | Provides information on through-space proximity of protons to help determine relative stereochemistry. | Different cross-peaks would be observed depending on the spatial orientation of substituents. |
| Chiral Solvating/Derivatizing Agents | Resolves signals of enantiomers by forming transient diastereomeric complexes. | Would allow for the quantification of enantiomeric purity if a mixture were present. |
Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight of a compound and assessing its purity arxiv.org. While standard mass spectrometry cannot typically differentiate between stereoisomers because they have the same mass, it is crucial for confirming the identity of an isolated isomer and is often coupled with a separation technique like liquid chromatography (LC) researchgate.netdaicelpharmastandards.com.
For the this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition, C₄₀H₅₀N₈O₆, by providing a highly accurate mass measurement kemiezen.comsynzeal.com. The molecular weight of Daclatasvir is approximately 738.9 g/mol daicelpharmastandards.com. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. Although diastereomers often yield similar fragmentation patterns, subtle differences in the relative abundances of fragment ions can sometimes be observed, providing clues to the stereochemistry.
A stability-indicating UPLC method coupled with a QDa mass detector has been developed to identify and quantify process-related impurities and degradation products of Daclatasvir researchgate.net. Such a method would be capable of separating the RRRR isomer from other isomers and impurities, with the mass detector confirming the molecular weight of the eluting peak niscair.res.in.
Table 2: Mass Spectrometry Data for Daclatasvir Isomers
| Parameter | Value | Significance |
| Chemical Formula | C₄₀H₅₀N₈O₆ | Applies to all Daclatasvir stereoisomers. |
| Molecular Weight (Monoisotopic) | ~738.3908 g/mol | Confirms the identity of the molecule. |
| Protonated Molecular Ion [M+H]⁺ | ~739.3986 m/z | Commonly observed ion in positive mode electrospray ionization (ESI). |
| Coupled Technique | LC-MS/MS | Allows for separation of isomers before mass detection, enabling purity assessment and quantification niscair.res.in. |
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the absolute configuration of a molecule mdpi.comnih.gov.
The absolute configuration of a chiral molecule can be determined by comparing its experimental ECD spectrum with the spectrum predicted through quantum chemical calculations for a specific enantiomer (e.g., the RRRR isomer) nih.govnih.gov.
Conformational Search: A thorough search for all possible stable conformations of the molecule is performed using computational methods.
Spectrum Calculation: The ECD spectrum for each stable conformer is calculated using time-dependent density functional theory (TDDFT).
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate the final theoretical spectrum.
Comparison: This final theoretical spectrum is then compared to the experimentally measured ECD spectrum. A match between the experimental spectrum and the spectrum calculated for the RRRR configuration would confirm its absolute stereochemistry mdpi.com.
X-ray Crystallography of Daclatasvir Isomers and Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute configuration of a molecule, provided that a suitable single crystal can be obtained nih.govresearchgate.net. The technique involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to build a precise map of electron density, which reveals the exact position of each atom in space.
The analysis of anomalous scattering effects in the diffraction data allows for the unambiguous determination of the absolute configuration nih.gov. While a crystal structure specifically for the this compound has not been reported in the public domain, the crystal structure of Daclatasvir dihydrochloride (Form N-2) has been determined from synchrotron X-ray powder diffraction data researchgate.net. This study confirms the molecule's connectivity and provides detailed information about its solid-state conformation, bond lengths, and angles. Obtaining a crystal structure of the RRRR isomer would provide incontrovertible proof of its absolute and relative stereochemistry.
Table 3: Crystallographic Data for Daclatasvir Dihydrochloride Form N-2 researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.54808 (15) |
| b (Å) | 9.5566 (5) |
| c (Å) | 16.2641 (11) |
| α (°) | 74.0642 (24) |
| β (°) | 84.0026 (13) |
| γ (°) | 70.6322 (5) |
| Volume (ų) | 1064.150 (11) |
| Z | 1 |
Computational Approaches in Absolute Configuration Assignment
Computational chemistry plays a vital and often indispensable role in assigning the absolute configuration of chiral molecules, especially when crystallographic methods are not feasible frontiersin.org. As mentioned in the chiroptical spectroscopy section, quantum mechanical calculations are essential for predicting the ECD, VCD (Vibrational Circular Dichroism), or ORD spectra associated with a specific absolute configuration nih.govresearchgate.net.
Beyond chiroptical properties, computational methods like Density Functional Theory (DFT) can be used to:
Determine Relative Stabilities: DFT calculations can predict the relative energies of different stereoisomers, providing insight into their thermodynamic stability. A study on two stereoisomers of Daclatasvir, (S,S,R,S) and (R,S,R,R), utilized DFT calculations to understand the stability of reaction intermediates during their synthesis researcher.life. A similar approach could be applied to assess the relative stability of the RRRR isomer compared to other diastereomers.
Predict NMR Parameters: It is possible to calculate NMR chemical shifts for a proposed structure frontiersin.org. By comparing the calculated NMR data for the RRRR isomer with the experimental data, one can gain additional confidence in the structural assignment.
Model Molecular Interactions: Computational models have been used to study the symmetric binding of Daclatasvir to its target protein, NS5A nih.gov. Such models can help rationalize why specific stereoisomers are active while others are not.
The convergence of multiple techniques—spectroscopic analysis for initial characterization, computational modeling for theoretical prediction, and X-ray crystallography for ultimate confirmation—provides a robust framework for the unambiguous structural and stereochemical assignment of complex molecules like the this compound.
Molecular Mechanisms of Antiviral Activity of Daclatasvir Stereoisomers
Target Identification: Nonstructural Protein 5A (NS5A) of Hepatitis C Virus (HCV)
The designated molecular target for the class of inhibitors to which Daclatasvir (B1663022) belongs is the HCV nonstructural protein 5A (NS5A). nbinno.comresearchgate.netnewdrugapprovals.org NS5A is a large phosphoprotein that has no known enzymatic function but is essential for the viral life cycle, playing crucial roles in both viral RNA replication and virion assembly. nbinno.comnewdrugapprovals.org It is a component of the HCV replication complex, a structure of viral and host proteins that assembles on intracellular membranes. nbinno.comresearchgate.net
NS5A is composed of three domains, with Domain I being the target of Daclatasvir and its related inhibitors. nih.govacs.org This domain contains a zinc-binding motif and is involved in RNA binding and the dimerization of the protein. nbinno.com The function of NS5A is modulated by its phosphorylation state, with both a basally phosphorylated (p56) and a hyperphosphorylated (p58) form existing in infected cells. nbinno.com The precise balance between these forms is thought to regulate the switch between RNA replication and virus assembly. nbinno.com Resistance mutations that reduce the susceptibility to Daclatasvir are primarily located in Domain I of NS5A, confirming it as the direct target. nih.govresearchgate.net
Binding Modes and Interactions with NS5A Protein
Symmetrical vs. Asymmetrical Binding Models of Daclatasvir to NS5A Dimer
NS5A exists as a dimer, and the symmetrical structure of Daclatasvir complements this dimeric nature. nbinno.com Early models hypothesized a symmetrical binding mode where the palindromic inhibitor bridges the two monomers of the NS5A dimer at the interface. acs.org However, further research and computational modeling have provided strong evidence for a more complex, asymmetrical binding mode. nih.govacs.orgresearchgate.net
These asymmetric models propose that Daclatasvir binds simultaneously to two distinct, non-identical sites at the interface of the NS5A dimer. nih.govacs.orgacs.org One part of the inhibitor is thought to engage a core site involving key residues like Tyrosine 93 (Y93) from each monomer, while the other end of the molecule interacts with a different pocket, potentially near Leucine (B10760876) 31 (L31). nih.govacs.org This asymmetric engagement is believed to be more consistent with the extensive structure-activity relationship (SAR) data for this class of inhibitors. nih.govacs.orgresearchgate.net
Role of Daclatasvir's Stereochemistry in NS5A Domain I Binding
The stereochemistry of Daclatasvir is the most critical determinant of its binding affinity and antiviral activity. The clinically active form of Daclatasvir possesses an (S,S) configuration at its two central proline moieties and an (S,S) configuration at the two terminal valine-derived caps. In contrast, the Daclatasvir RRRR isomer represents the enantiomer with (R,R) configurations at all corresponding chiral centers.
Studies using biotinylated probes of Daclatasvir analogues have demonstrated a strict stereochemical requirement for binding to NS5A. A probe molecule with the natural (S,S) configuration at the proline stereocenters was shown to effectively bind to and pull down the NS5A protein from cell lysates. acs.orgnih.gov Conversely, the corresponding (R,R) isomer was inactive and failed to demonstrate any significant binding to NS5A under the same experimental conditions. acs.orgnih.gov This indicates that the specific three-dimensional arrangement of the RRRR isomer is incompatible with the topology of the binding pocket on the NS5A dimer. The precise spatial orientation of the functional groups in the active (S)-configured isomers is essential for making the necessary contacts within the binding site, whereas the (R)-configured isomer cannot achieve this proper fit, leading to a profound loss of activity. nih.gov
| Stereoisomer Probe | Proline Configuration | NS5A Binding | Antiviral Activity (GT-1b) |
| Active Probe | (S,S) | Yes | EC50 = 33 nM |
| Inactive Probe | (R,R) | No | EC50 > 10,000 nM |
| EC50 (50% effective concentration) values indicate the concentration of the compound required to inhibit 50% of viral replication. |
Ligand-Induced Conformational Changes in NS5A
Binding of the active Daclatasvir stereoisomer to the NS5A dimer is thought to lock the protein in a specific conformation that is incompetent for its function in replication. selleckchem.com This interaction prevents the dynamic conformational changes that NS5A must undergo to orchestrate the assembly of a functional replication complex. selleckchem.com By stabilizing an inactive state of the NS5A dimer, the drug effectively disrupts its multiple roles in the viral life cycle. nih.govacs.org
Given that the this compound does not bind to NS5A with any significant affinity, it is unable to induce these critical conformational changes. acs.orgnih.gov Its inability to engage the target protein means it cannot act as a molecular clamp to prevent the necessary structural rearrangements of NS5A, and therefore, it does not exhibit an antiviral effect.
Inhibition of HCV Replication Complex Formation and Function
The primary mechanism by which active NS5A inhibitors exert their antiviral effect is by blocking the formation of the "membranous web," a complex network of rearranged intracellular membranes that serves as the scaffold for the HCV replication complex. derpharmachemica.com NS5A is a key organizer of this structure. By binding to NS5A, Daclatasvir prevents the proper localization and function of the protein, thereby inhibiting the biogenesis of these essential replication factories. derpharmachemica.com This action occurs at a very early stage of the replication process. derpharmachemica.com
The this compound, due to its failure to bind NS5A, cannot interfere with this process. It does not disrupt the function of NS5A and therefore does not prevent the formation of the membranous web or the assembly of the HCV replication complex, rendering it antivirally inert.
Disruption of NS5A Phosphorylation Status
The function of NS5A is tightly regulated by its phosphorylation state. Active NS5A inhibitors like Daclatasvir have been shown to alter the phosphorylation profile of the protein, often leading to a reduction in the hyperphosphorylated p58 form. nbinno.com This disruption of the delicate balance between the p56 and p58 phosphorylated forms interferes with the protein's ability to switch from its role in RNA replication to its subsequent role in virion assembly. nbinno.com
This effect on phosphorylation is a direct downstream consequence of the inhibitor binding to NS5A. Since the this compound does not bind to NS5A, it does not alter the protein's phosphorylation status. acs.orgnih.gov The normal cycle of phosphorylation and dephosphorylation, regulated by host cell kinases and phosphatases, proceeds unimpeded in the presence of the inactive RRRR isomer.
Lack of Publicly Available Scientific Data on the Biological Activity of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a lack of sufficient data to generate an article on the "this compound" focusing on its molecular mechanisms of antiviral activity, preclinical antiviral spectrum, and activity against various viruses as per the requested outline.
The "this compound," chemically identified as Dimethyl ((2R,2'R)-((2R,2'R)-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate, is recognized as a specific stereoisomer of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. cymitquimica.comanalyticachemie.in It is available commercially as a laboratory chemical. cymitquimica.comanalyticachemie.in
Interference with membranous web biogenesis
Impact on viral RNA replication and virion assembly (in vitro)
Preclinical antiviral spectrum against HCV genotypes (in vitro/replicon systems)
Activity against other viruses (e.g., SARS-CoV-2) and its mechanisms in preclinical models
The parent compound, Daclatasvir, which is the clinically approved and biologically active agent, has a specific stereochemistry derived from L-proline and L-valine, corresponding to the (S,S,S,S) configuration. acs.org Research on related compounds has demonstrated that the stereochemistry is critical for antiviral activity. For instance, studies on a biotinylated probe of Daclatasvir showed that the (S,S) isomer was active against HCV replicons, while the (R,R) isomer was inactive. acs.org This highlights the stereospecific nature of the interaction with the HCV NS5A protein.
Given the strict requirement to focus solely on the "this compound" and the absence of scientific data on its biological activity, it is not possible to construct the requested article. The available information is confined to its chemical identity and commercial availability for laboratory use.
Mechanisms of Resistance to Daclatasvir in Preclinical Models
Identification of Resistance-Associated Substitutions (RASs) in NS5A (in vitro/replicon)
In vitro selection studies using HCV replicons have consistently identified a cluster of amino acid substitutions in the N-terminal 100 amino acids of the NS5A protein that confer resistance to Daclatasvir (B1663022). nih.govnih.gov These variants can be readily selected in cell culture and often pre-exist in the viral population at a low frequency even before treatment initiation. nih.govnih.gov The emergence of these RASs is a key factor in virologic failure in preclinical models. nih.gov
Substitutions at four key positions within domain I of NS5A—methionine 28 (M28), glutamine 30 (Q30), leucine (B10760876) 31 (L31), and tyrosine 93 (Y93)—are most frequently associated with high-level resistance to Daclatasvir. nih.govnatap.orgmdpi.com For HCV genotype 1a, the major substitutions conferring resistance are found at residues M28, Q30, L31, and Y93. nih.gov In genotype 1b, the primary RASs are located at positions L31 and Y93. nih.govmdpi.com The specific amino acid change at these positions dictates the level of resistance, which can range from a few-fold to thousands-fold reduction in susceptibility. mdpi.comnatap.org For instance, in genotype 1b, the single mutations L31V and Y93H can confer 24- and 28-fold resistance, respectively, while the double mutation L31V-Y93H can increase the resistance level to approximately 15,000-fold. mdpi.com
Table 1: Key Daclatasvir Resistance-Associated Substitutions in NS5A (Genotype 1)
| Amino Acid Position | Genotype | Common Substitutions | Fold-Change in EC50 (Resistance Level) | Reference |
|---|---|---|---|---|
| M28 | 1a | M28V | Low to Moderate | nih.govmdpi.com |
| Q30 | 1a | Q30H/R | High (>100-fold) | nih.govnih.gov |
| L31 | 1a | L31M/V | High | nih.govmdpi.com |
| L31 | 1b | L31V/M | Moderate to High (e.g., L31V ~24-fold) | mdpi.complos.org |
| Y93 | 1a | Y93H/N | High | nih.govmdpi.com |
| Y93 | 1b | Y93H | Moderate (e.g., ~28-fold) | mdpi.complos.org |
| L31V + Y93H | 1b | - | Very High (~15,000-fold) | mdpi.com |
The barrier to Daclatasvir resistance and the specific RASs that emerge vary significantly across different HCV genotypes. nih.govresearchgate.net Replicon elimination assays have shown that genotype 1b has the highest relative resistance barrier, while genotype 2a has the lowest. nih.govresearchgate.net In genotype 1a, the selection of a single mutation can be sufficient to cause a significant loss of susceptibility to Daclatasvir. mdpi.com In contrast, for genotype 1b, single mutations often confer minimal resistance, and double substitutions, such as L31V-Y93H, are required for high-level resistance. mdpi.com
Studies on hybrid replicons have identified RASs in other genotypes as well. For genotype 3a, substitutions A30K and Y93H are clinically relevant. mdpi.com In genotype 4, polymorphisms at positions L30 and M31 are common. nih.gov For genotype 5a, L31F and L31V are major resistance variants, while in genotype 6a, substitutions like Q24H, L31M, and P32L/S have been identified. nih.govresearchgate.net
Table 2: Genotype-Specific Daclatasvir RASs and Resistance Barriers (in vitro)
| HCV Genotype | Relative Resistance Barrier | Key Resistance-Associated Substitutions | Reference |
|---|---|---|---|
| 1a | Lower than 1b | M28, Q30, L31, Y93 | nih.govmdpi.com |
| 1b | Highest | L31, Y93 (double mutations for high resistance) | nih.govmdpi.com |
| 2a | Lowest | L31M, Y93H | nih.gov |
| 3a | Low | A30K, Y93H | mdpi.comnih.gov |
| 4a | High (between 1a and 1b) | L28M, L30R, M31V, Y93H | nih.govnih.gov |
| 5a | High (between 1a and 1b) | L31F/V, K56R | nih.govresearchgate.net |
| 6a | Moderate (similar to 1a) | Q24H, L31M, P32L/S, T58A/S | nih.govresearchgate.net |
Molecular Basis of Reduced Susceptibility due to RASs
The molecular mechanisms underlying resistance involve direct interference with drug binding and subsequent alterations to the conformation and function of the NS5A protein. mdpi.comnih.gov
Daclatasvir is a symmetric molecule that is thought to bind to a symmetrical cavity at the dimer interface of NS5A. mdpi.comnih.gov The binding site involves a hydrophobic pocket formed by key residues, including Tyr93. nih.gov Resistance-conferring mutations, particularly at positions like L31 and Y93, are believed to directly or indirectly reduce the binding affinity of Daclatasvir to NS5A. nih.gov For example, the Tyr93 residues from each monomer in the NS5A dimer form crucial π-π stacking interactions with the imidazole (B134444) rings of Daclatasvir. nih.gov A substitution at this position would disrupt this key interaction, thereby reducing the inhibitor's potency. However, it has also been suggested that resistance to Daclatasvir does not completely exclude its binding to NS5A. Instead, the mutations may allow the protein to accommodate the inhibitor while still performing its essential functions for viral replication. nih.gov
NS5A is a multifunctional phosphoprotein that exists in different conformational states and plays a critical role in both HCV RNA replication and virus assembly. mdpi.commdpi.com Structural studies suggest that Domain I of NS5A can adopt at least two different conformations. nih.gov Daclatasvir is thought to act by binding to and locking the NS5A dimer in a specific conformation that is inactive for viral replication. nih.gov This action inhibits the formation of new replication compartments. mdpi.com
RASs may confer resistance by altering the conformational landscape of NS5A. These mutations could destabilize the drug-bound conformation or favor an alternative conformation that is less susceptible to inhibitor binding but still competent for viral replication. nih.gov By altering the structural integrity or flexibility of NS5A, these substitutions may allow the protein to overcome the inhibitory block imposed by Daclatasvir and restore its functions in the viral life cycle. nih.gov
Strategies to Overcome Resistance in Preclinical Drug Design
Overcoming the challenge of resistance is a central goal in the development of new anti-HCV agents. Preclinical strategies focus on designing inhibitors with a higher barrier to resistance and exploring novel therapeutic approaches.
One promising preclinical strategy involves the concept of allosteric modulation. nih.gov Studies have shown that while certain NS5A resistance variants are inactive against Daclatasvir alone, combining it with a specific Daclatasvir analogue can restore potency by more than 1,000-fold. nih.gov This synergistic effect suggests a cooperative interaction between NS5A molecules. The binding of one inhibitor to a resistant NS5A protein induces a conformational change that is transmitted to adjacent NS5A molecules, resensitizing them to the second inhibitor. nih.gov This approach not only restores activity but also enhances the resistance barrier. nih.gov
Another key strategy is the development of next-generation NS5A inhibitors with improved potency against common RASs. natap.org Pibrentasvir, for example, has shown a higher efficacy against variants with RASs at positions 28, 30, or 31 compared to earlier inhibitors like Daclatasvir. natap.org Incorporating structure-based drug design (SBDD) into the discovery process can accelerate the development of antivirals that are less susceptible to resistance. nih.gov By understanding the molecular interactions between the inhibitor and the target protein, and the structural effects of resistance mutations, it is possible to proactively design molecules that can accommodate or overcome these changes. nih.gov
Finally, combination therapy, which was anticipated from the outset of Daclatasvir's development, remains a cornerstone of overcoming resistance. nih.govnih.gov Combining drugs with different mechanisms of action, such as an NS5A inhibitor with an NS3 protease inhibitor or an NS5B polymerase inhibitor, significantly increases the genetic barrier to resistance, as the virus would need to acquire multiple mutations simultaneously to escape the effects of the combined therapy. nih.govhcvguidelines.org
Design of Next-Generation Analogues with Improved Resistance Barriers
The development of resistance to Daclatasvir is primarily associated with specific amino acid substitutions in the N-terminal region of the Hepatitis C Virus (HCV) NS5A protein. Preclinical studies using HCV replicon systems have identified key resistance-associated substitutions (RASs) that confer reduced susceptibility to Daclatasvir. The most frequently observed RASs in genotype 1a are M28T, Q30E/H/R, L31M/V, P32L, and Y93C/H/N, while in genotype 1b, they are L31F/V, P32L, and Y93H/N. nih.gov The genetic barrier to resistance is generally considered lower for genotype 1a than for genotype 1b. nih.gov
To overcome the challenge of resistance, research has focused on designing next-generation NS5A inhibitors with improved potency against these resistant variants. The core strategy involves modifying the chemical scaffold of Daclatasvir to enhance binding affinity and accommodate the structural changes in the NS5A protein caused by RASs. These modifications often focus on the central biphenyl (B1667301) core and the terminal cap structures of the inhibitor.
One approach has been the synthesis of non-symmetrical NS5A inhibitors. By introducing different chemical moieties on either side of the central core, researchers have aimed to create molecules that can maintain potent activity against replicons containing common Daclatasvir resistance mutations. For example, the introduction of sulfur-containing amino acids has led to the development of compounds with picomolar activity against wild-type HCV replicons. nih.gov Some of these novel analogues have demonstrated the ability to maintain low picomolar potency against the L31V mutation, a key Daclatasvir resistance substitution. nih.gov
Another successful strategy has been the development of pan-genotypic NS5A inhibitors with a higher barrier to resistance. Pibrentasvir (ABT-530) is a prime example of a next-generation inhibitor designed for broad activity and a high resistance barrier. nih.gov In preclinical replicon assays, Pibrentasvir demonstrated potent activity against a wide range of HCV genotypes and maintained its effectiveness against many of the RASs that confer resistance to first-generation NS5A inhibitors like Daclatasvir. nih.govku.dk For instance, against the Y93H mutation in genotype 1a, which significantly reduces Daclatasvir's activity, Pibrentasvir exhibited a much smaller shift in its effective concentration.
The following interactive data table summarizes the in vitro activity of Daclatasvir and a next-generation analogue against wild-type and resistant HCV replicons, illustrating the improved resistance profile of the newer compound.
| Compound | HCV Genotype | NS5A Substitution | EC50 (pM) |
|---|---|---|---|
| Daclatasvir | 1b | Wild-Type | 9 |
| Daclatasvir | 1a | Wild-Type | 50 |
| Daclatasvir | 1b | Y93H | 180 |
| Pibrentasvir | 1a | Wild-Type | 1.4 - 5.0 |
| Pibrentasvir | 1a | Y93H | Data demonstrates a lower fold-change in EC50 compared to first-generation inhibitors |
| Compound 8d | 1b | Wild-Type | 59 |
| Compound 8d | 1b | L31V | 50 |
| Compound 8d | 1b | Y93H | >110 |
In vitro Combinatorial Antiviral Strategies
A cornerstone of overcoming and preventing antiviral drug resistance is the use of combination therapy. In preclinical models, Daclatasvir has been evaluated in combination with various other classes of direct-acting antivirals (DAAs) to assess for synergistic or additive effects and to determine the potential for suppressing the emergence of resistant variants. These studies have consistently shown that combining Daclatasvir with inhibitors targeting different viral proteins, such as the NS3/4A protease or the NS5B polymerase, results in enhanced antiviral activity. nih.gov
In vitro studies using HCV replicon systems have demonstrated that combinations of Daclatasvir with other DAAs typically result in additive to synergistic interactions, with no evidence of antagonism. nih.gov This synergy is crucial as it allows for a multi-pronged attack on the viral replication cycle, making it significantly more difficult for the virus to develop resistance to all drugs simultaneously.
A notable example is the combination of Daclatasvir with the NS5B nucleotide polymerase inhibitor, Sofosbuvir. Preclinical studies have shown this combination to be highly synergistic. researchgate.net The different mechanisms of action and non-overlapping resistance profiles of these two agents contribute to their potent combined effect. While Daclatasvir targets the NS5A protein, which is involved in RNA replication and virion assembly, Sofosbuvir acts as a chain terminator, directly inhibiting the NS5B RNA-dependent RNA polymerase.
The following interactive data table presents preclinical data on the in vitro antiviral activity of Daclatasvir alone and in combination with other anti-HCV agents, highlighting the synergistic or additive effects.
| Drug Combination | HCV System | Interaction | Combination Index (CI) Values |
|---|---|---|---|
| Daclatasvir + Sofosbuvir | HCVcc-Luc | Moderate to High Synergy | 0.44 - 0.75 |
| Daclatasvir + Sofosbuvir | Con1b replicon | High Synergy | 0.45 - 0.54 |
| Daclatasvir + Telaprevir (NS3/4A Protease Inhibitor) | HCVcc-Luc & Replicon | Additive | - |
| Daclatasvir + Boceprevir (NS3/4A Protease Inhibitor) | HCVcc-Luc & Replicon | Additive | - |
| Daclatasvir + Cyclosporin A (Host-Targeting Agent) | HCVcc-Luc | Slight to Moderate Synergy | 0.49 - 0.93 |
Computational and Structural Biology Studies
Molecular Docking and Dynamics Simulations of Daclatasvir-NS5A Interactions
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the interaction between Daclatasvir (B1663022) and its target, the hepatitis C virus (HCV) Nonstructural Protein 5A (NS5A). nih.govnih.gov Due to the lack of a crystal structure of the full-length NS5A or a co-crystal structure with an inhibitor, these in silico studies provide crucial insights into the binding mechanisms that underpin the compound's potent antiviral activity. nih.govnih.gov
Molecular docking studies have explored various potential binding modes for Daclatasvir within the dimeric structure of NS5A's Domain I (D-I). nih.govresearchgate.net These models are often controversial, with different research groups proposing distinct interaction models. nih.govnih.govnih.govresearchgate.net A primary challenge is the inherent flexibility of NS5A, which exists as a dimer and can adopt multiple conformations. wikipedia.org
Several studies suggest that Daclatasvir, a symmetric molecule, binds in a symmetrical manner near the core homodimer interface. nih.govnih.gov This binding is thought to occur in a hydrophobic pocket formed by key residues from both monomers. nih.gov Docking predictions for genotype 4a NS5A identified a symmetrical cavity where the biaryl core of Daclatasvir fits, interacting with His54, Thr95, and Tyr93. nih.gov In this pose, the biphenyl (B1667301) rings are positioned near the methyl groups of Thr95, while the imidazole (B134444) rings of Daclatasvir form π-π stacking interactions with the phenyl rings of Tyr93 from each monomer. nih.gov
Conversely, other models propose an asymmetric binding mode. nih.govacs.orgresearchgate.net These models suggest that Daclatasvir binds simultaneously to two distinct, asymmetric sites at the dimer-membrane interface. acs.orgresearchgate.netresearchgate.net One part of the inhibitor interacts with a core site between the Tyr93 residues of each monomer, while the other part engages a second site near residue Leu31 at the interface with the N-terminal amphipathic helix. acs.orgresearchgate.net This asymmetric binding is hypothesized to interfere with protein-protein interactions at the membrane interface, which is crucial for the formation of the viral replication complex. acs.orgresearchgate.net The binding affinity is significantly impacted by resistance-associated mutations, particularly at positions L31 and Y93, which underscores the importance of these residues in drug binding. nih.govnih.gov
The calculated binding affinities from these studies help to rank potential poses and correlate them with experimental antiviral activity. researchgate.net For instance, the Prime MM-GBSA (molecular mechanics/generalized Born surface area) method has been used to validate docking poses and estimate binding energies after MD simulations. nih.govresearchgate.net
| Residue | Monomer Chain | Type of Interaction | Predicted Binding Model | Source |
|---|---|---|---|---|
| Tyr93 | Both | π-π stacking | Symmetric & Asymmetric | nih.govnih.gov |
| L31 | One | Hydrophobic | Asymmetric | nih.govacs.org |
| His54 | Both | π-π stacking | Symmetric | nih.gov |
| Thr95 | Both | Hydrophobic | Symmetric | nih.gov |
| Trp11, Val15, Phe19 | Both | Hydrophobic | Symmetric | nih.gov |
| Thr56 | Both | Hydrogen Bond | Symmetric | researchgate.net |
Molecular dynamics (MD) simulations, often extending to hundreds of nanoseconds, are employed to assess the stability of the predicted Daclatasvir-NS5A complexes and to observe the dynamic conformational changes that occur upon binding. nih.govnih.govresearchgate.net These simulations track metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (rGyr) to evaluate the stability of the protein-ligand system over time. nih.govresearchgate.net
MD simulations have validated the stability of both symmetric and asymmetric binding poses. nih.govnih.gov For the symmetric binding model in genotype 4a, simulations showed stable hydrogen bond interactions between Daclatasvir and residues like Trp11A, Thr56A, Thr56B, and Cys57B for significant portions of the simulation time. nih.gov
A key insight from these simulations is the role of Daclatasvir in modulating the conformation of NS5A. One proposed mechanism is that binding of the inhibitor locks the NS5A dimer into a specific, likely inactive, conformation. nih.govacs.org This conformational change is thought to prevent the necessary dynamic rearrangements of NS5A that are required for the assembly of the viral replication complex on the endoplasmic reticulum membrane. nih.govnih.govacs.org Specifically, asymmetric binding to a hinge region between residues Y93 and L31 may trap NS5A in a bent conformation that impairs the formation of viral oligomers and promotes sequestration to lipid droplets. nih.govacs.orgresearchgate.net This prevents the formation of the "membranous web," which is the site of HCV replication. nih.gov
Homology Modeling of NS5A from Different Genotypes
The high genetic diversity of HCV, which is classified into at least seven major genotypes, presents a significant challenge for antiviral therapy. nih.govplos.org These genotypes exhibit differences in their response to treatment. nih.govnih.gov Since experimental structures of NS5A are only available for certain genotypes (e.g., 1a and 1b) and often only for specific domains, homology modeling has become an essential tool to generate three-dimensional (3D) models for NS5A from other clinically relevant genotypes, such as genotype 4a. nih.govnih.govnih.gov
The process involves using the known crystal structure of a homologous NS5A domain (e.g., from genotype 1b) as a template to build a model of the target sequence from a different genotype. nih.govresearchgate.net Web-based applications like Robetta are used for this comparative modeling approach. nih.govresearchgate.net The quality and stability of the resulting 3D models are then rigorously evaluated using computational methods. nih.gov For example, Ramachandran plots are used to check the stereochemical quality of the modeled protein backbone. nih.gov Subsequently, the generated models are subjected to extensive MD simulations (e.g., 200 ns) to assess their stability in a simulated physiological environment. nih.govnih.gov
These homology models reveal important structural and functional differences between genotypes. nih.gov Studies have shown variations in the amino acid composition and predicted secondary structures of NS5A between genotypes 1 and 3. nih.gov A model of genotype 4a NS5A suggested a novel orientation of the N-terminal amphipathic helix relative to Domain I. nih.govnih.gov Such models are crucial for performing docking studies with inhibitors like Daclatasvir to understand genotype-specific interactions and to support the development of pan-genotypic drugs. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Daclatasvir and Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgyoutube.com In the development of Daclatasvir and its analogues, understanding the structure-activity relationships (SAR) was crucial for optimizing antiviral potency, particularly for extending activity to genotype 1a. nih.gov
Early SAR studies explored variations of the three main components of the lead compounds: the amino acid amide, the arylimino moiety, and a furanylmethyl substituent. nih.gov These investigations revealed that:
Amino Acid Moiety: The SAR for the amino acid component was highly specific. While the natural (S,S)-configuration at the proline stereocenters was active, the unnatural (R,R) isomer was inactive. acs.org Inversion of the alanine (B10760859) stereocenter in an early lead compound reduced antiviral activity by over 100-fold. acs.org
Peripheral Moieties: Modifications to the other peripheral elements showed that incorporating polar heterocycles generally enhanced potency, whereas more lipophilic substituents decreased replicon inhibitory activity. nih.gov
These empirical SAR findings form the basis for developing predictive QSAR models. wikipedia.org By converting structural features and physicochemical properties into numerical descriptors, QSAR can establish a mathematical function that predicts the activity of new, unsynthesized analogues. wikipedia.orgyoutube.com For Daclatasvir analogues, such models can help rationalize the observed differences in potency against various genotypes and resistance-associated variants. nih.gov For example, the symmetrical nature of Daclatasvir was found to complement the dimeric structure of the NS5A protein, a key insight that guided the optimization process. nih.gov The development of extensive SAR led to the discovery of Daclatasvir as a C-2 symmetric compound with a potent, pan-genotypic profile. nih.govacs.org
| Molecular Component Modified | Observation | Impact on Antiviral Potency | Source |
|---|---|---|---|
| Amino Acid Stereoconfiguration | Inversion of alanine stereocenter in an early lead | >100-fold reduction | acs.org |
| Proline Stereoconfiguration | (S,S) vs (R,R) isomer of a biotinylated probe | Active vs. Inactive | acs.org |
| Peripheral Moieties (e.g., arylimino) | Introduction of polar heterocycles | Increased potency | nih.gov |
| Peripheral Moieties (e.g., arylimino) | Introduction of lipophilic substituents | Decreased potency | nih.gov |
Theoretical Studies on Stereoisomer Stability and Energetics
The stereochemistry of Daclatasvir is a critical determinant of its biological activity. The clinically approved drug is a single, specific stereoisomer derived from natural L-amino acids. acs.org Theoretical studies, often integrated with SAR analysis, help to understand the energetic basis for this stereospecificity.
The activity of Daclatasvir is highly dependent on its ability to adopt a precise three-dimensional conformation that is complementary to the binding site on the NS5A dimer. acs.org The stereoisomers of Daclatasvir, such as the RRRR isomer, would present a different spatial arrangement of their constituent groups. This altered geometry would prevent the key interactions observed in docking and MD simulations of the active isomer. nih.govacs.org For example, the precise orientation of the carbamate (B1207046) moieties and the valine side chains is essential for fitting into the hydrophobic pockets and forming hydrogen bonds within the NS5A dimer interface. nih.gov
While direct computational studies quantifying the relative stability and energetics of all possible stereoisomers, including the RRRR isomer, are not extensively detailed in the provided literature, the profound loss of activity with stereochemical inversion implies a significant energetic penalty for the binding of other isomers. acs.org This penalty arises from steric clashes and the inability to form the optimal network of non-covalent interactions (e.g., π-π stacking, hydrogen bonds) that stabilize the drug-target complex. nih.govacs.org Early in the drug discovery process, attempts to separate stereoisomers of a precursor molecule were complicated by facile racemization at a benzylic center, highlighting that the stability of stereocenters can be a factor. nih.gov However, for the final Daclatasvir molecule, the chirality is derived from stable amino acid precursors, ensuring stereochemical integrity. acs.org The consistent observation that only the specific (S,S,S,S)-like stereochemistry is active strongly suggests that other isomers are energetically disfavored for binding to the NS5A protein. acs.orgacs.org
Development of Daclatasvir Analogues and Derivatives for Academic Research
Rational Design Principles for Novel NS5A Inhibitors
The rational design of novel NS5A inhibitors, evolving from the daclatasvir (B1663022) scaffold, is anchored in its unique, symmetrical structure which is designed to complement the dimeric nature of the Hepatitis C Virus (HCV) NS5A protein. nih.gov Molecular modeling and structural studies suggest that daclatasvir and its analogues bind symmetrically to a cavity in the NS5A dimer. nih.gov This understanding forms the cornerstone of inhibitor design, focusing on optimizing the interactions within this binding site.
Key principles in the design of these inhibitors include:
Symmetrical Architecture: The palindromic or C2-symmetric structure of daclatasvir is a crucial feature. It allows the molecule to engage with both monomers of the NS5A dimer simultaneously. This symmetrical binding is supported by the symmetric properties of daclatasvir and many of its effective analogues. nih.gov
Core and Cap Optimization: The structure of NS5A inhibitors like daclatasvir can be deconstructed into a central core and two terminal "cap" segments. Rational design involves modifying these components to enhance binding affinity and broaden genotypic coverage. For instance, replacing daclatasvir's biphenyl (B1667301) core with more rigid structures, such as the difluoro-fluorene in Ledipasvir or the fused tetracyclic indole (B1671886) core in Elbasvir, has been shown to increase potency by making the compound stiffer. nih.gov
Targeting Key Residues: A primary goal is to maximize interactions with key amino acid residues in the NS5A binding pocket. The imidazole (B134444) groups of daclatasvir, for example, engage in π-π stacking with the Tyr93 residue, a critical interaction for potent inhibition. nih.gov Design efforts aim to maintain or enhance these interactions.
Improving Pharmacokinetic Properties: Structural modifications are also rationally designed to improve pharmacokinetic profiles. The introduction of fluorine, as seen in Ledipasvir, can extend the metabolic half-life of the compound. nih.gov
These principles guide the development of new NS5A-directed drugs with the potential for reduced resistance and a wider spectrum of activity against various HCV genotypes. nih.gov
Synthesis and Preclinical Evaluation of Stereochemically Modified Analogues
The synthesis and preclinical evaluation of stereochemically modified analogues of daclatasvir are fundamental to understanding the precise structural requirements for antiviral activity. The stereochemistry at the two proline stereocenters is a critical determinant of the molecule's efficacy. The clinically relevant and highly potent form of daclatasvir possesses the (S,S) configuration at these centers.
To probe the importance of this stereochemistry, analogues with different configurations, such as the (R,R) isomer, are synthesized. The synthesis of these diastereomers allows for a direct comparison of their biological activity. For instance, a biotinylated probe of daclatasvir was synthesized with the natural (S,S)-configuration, alongside its unnatural (R,R) isomer as a negative control. acs.org
Preclinical evaluation of these analogues is primarily conducted using in vitro HCV replicon systems. These cell-based assays measure the ability of a compound to inhibit viral RNA replication. In these studies, a stark difference in activity is observed between stereoisomers. The (S,S) configured compounds consistently demonstrate potent antiviral activity, often with EC₅₀ values in the picomolar to low nanomolar range. nih.govacs.org In contrast, the (R,R) isomer is found to be inactive, with EC₅₀ values typically several orders of magnitude higher. nih.govacs.org This establishes that the specific three-dimensional arrangement of the atoms in the (S,S) isomer is essential for effective binding to the NS5A target.
Deuterated Analogues and Isotopic Labeling for Research Applications
Isotopically labeled versions of daclatasvir are indispensable tools for specific research applications, particularly in understanding the drug's behavior in biological systems. nih.govmusechem.com This process involves replacing one or more atoms of the molecule with their heavier, non-radioactive (stable) or radioactive isotopes.
Deuterated Analogues: Deuterium (B1214612) (²H), a stable isotope of hydrogen, is often used to create deuterated analogues. musechem.com Replacing hydrogen with deuterium can subtly alter the molecule's metabolic profile. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down metabolic processes that involve breaking this bond. In a research context, this "kinetic isotope effect" can be used to study metabolic pathways and identify sites of metabolic breakdown. scbt.com
Radiolabeling (Carbon-14): For definitive studies on absorption, distribution, metabolism, and excretion (ADME), daclatasvir has been synthesized with a Carbon-14 (¹⁴C) label. nih.gov By incorporating this radioactive isotope, researchers can precisely track the drug and its metabolites throughout the body after administration. A total of 7.53 mCi of [¹⁴C]-daclatasvir was synthesized in eight steps from commercially available [¹⁴C]-copper cyanide for use in human ADME studies. nih.gov
Stable Isotope Labeling (¹³C, ¹⁵N): Non-radioactive stable isotopes are used for applications where radioactivity is not required or desired, such as in human absolute bioavailability studies. nih.gov Daclatasvir has been synthesized with a combination of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes. nih.gov This labeled version can be co-administered with the unlabeled drug and differentiated by mass spectrometry, allowing for a precise determination of how much of the drug is absorbed into the bloodstream. nih.govsimsonpharma.com
Impact of Structural Modifications on NS5A Binding and Antiviral Activity (in vitro)
The structural integrity of daclatasvir, particularly its stereochemistry, has a profound impact on its ability to bind to the NS5A protein and exert its antiviral effect. In vitro studies have definitively shown that even minor changes to the molecule's three-dimensional structure can completely abrogate its activity.
The most critical structural feature is the absolute configuration of the two proline moieties. The (S,S)-isomer of daclatasvir is the active configuration, demonstrating potent inhibition of HCV replication. In contrast, the (R,R)-isomer is inactive. nih.govacs.org This difference in activity is directly linked to the ability of the molecule to engage with its target, the NS5A protein.
Studies using a biotin-labeled derivative of daclatasvir provided direct evidence for this structure-activity relationship. A biotinylated probe with the active (S,S) configuration (compound 29 ) was able to successfully pull down the HCV NS5A protein from cell lysates. However, the corresponding inactive (R,R) isomer (compound 30 ) failed to bind and pull down the NS5A protein under the same experimental conditions. acs.org This establishes a clear correlation between the specific stereochemical configuration, target engagement, and subsequent antiviral activity.
The antiviral potency of these stereoisomers in cell-based HCV genotype 1b replicon assays highlights this critical difference.
Table 1: Impact of Stereochemistry on Antiviral Activity of a Daclatasvir Analogue Data sourced from studies on biotinylated probes of daclatasvir. acs.org
| Compound | Stereoisomer Configuration | Antiviral Activity (EC₅₀, GT-1b Replicon) |
| 29 | (S,S) | 33 nM |
| 30 | (R,R) | >10,000 nM |
As the data clearly indicates, the (S,S) isomer is a potent inhibitor of HCV replication, while the (R,R) isomer is essentially inactive, demonstrating at least a 300-fold drop in potency. This confirms that the specific spatial arrangement of the (S,S) configuration is an absolute requirement for the molecule to fit into the NS5A binding site and disrupt its function. acs.orgsemanticscholar.org
Future Research Directions and Unanswered Questions
Elucidation of Full-Length NS5A Crystal Structure in Complex with Daclatasvir (B1663022) Isomers
A significant barrier to fully understanding the mechanism of action of Daclatasvir and its isomers is the absence of a complete, high-resolution crystal structure of the full-length NS5A protein. nih.gov The NS5A protein is structurally divided into three domains, with Domain I being the primary target of Daclatasvir and the only domain with an inherently stable structure. nih.govnih.govacs.org However, even within Domain I, a flexible N-terminal amphipathic helix, which is critical for anchoring the protein to cellular membranes, has impeded the crystallization of the entire domain. nih.govacs.org
To date, researchers have relied on partial crystal structures (such as PDB codes 1ZH1 and 3FQQ), nuclear magnetic resonance (NMR) models of the helical region (PDB code 1R7G), and computational homology models to predict how the drug interacts with its target. nih.govnih.govacs.org These models have been instrumental, suggesting that the symmetrical structure of active Daclatasvir isomers complements the dimeric nature of the NS5A protein. nih.govrcsb.orgacs.org However, these are predictive models and lack the definitive detail of an empirical crystal structure.
Future research must prioritize the stabilization and crystallization of the full-length NS5A dimer, or at least the complete Domain I, in a complex with both active isomers of Daclatasvir and inactive isomers like the RRRR isomer. Successfully obtaining this structure would provide unprecedented insight into:
The precise atomic interactions that confer high-affinity binding.
The conformational changes induced in NS5A upon inhibitor binding.
The structural basis for the inactivity of the RRRR isomer, revealing why its stereochemistry fails to engage the target effectively.
The exact architecture of the dimer interface where the inhibitor is thought to bind. nih.govrcsb.org
Achieving this goal will likely require innovative protein engineering and crystallization techniques to overcome the challenges posed by the protein's flexibility and membrane association. nih.gov
Comprehensive Understanding of Stereoisomer-Specific Target Engagement and Efficacy
The antiviral activity of Daclatasvir is highly dependent on its stereochemistry. nih.gov Studies using biotin-labeled probes have demonstrated that target engagement and subsequent antiviral effect are sensitive to the absolute configuration of the molecule's proline elements. acs.orgnih.gov Specifically, derivatives with an (S,S) configuration at the two proline stereocenters exhibit potent inhibition of HCV replication, whereas the corresponding (R,R) isomers are inactive. acs.orgnih.gov This stark difference in activity underscores the stereospecificity of the interaction between the drug and the NS5A protein.
The Daclatasvir RRRR isomer is presumed to be inactive based on the established structure-activity relationships of its constituent chiral centers. acs.orgnih.gov A crucial unanswered question is the precise molecular mechanism behind this inactivity. It is not definitively known whether the RRRR isomer fails to bind to NS5A altogether, binds with significantly lower affinity, or binds but fails to induce the necessary conformational change to inhibit the protein's function.
Future research should focus on quantitative biophysical and biochemical assays to dissect these possibilities. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and competitive binding assays could be employed to measure and compare the binding kinetics and affinities of the RRRR isomer against the active SSSS isomer. A comprehensive understanding of these stereoisomer-specific interactions is vital for rational drug design, as it clarifies the exact three-dimensional pharmacophore required for potent NS5A inhibition.
| Isomer Configuration | Target | Relative Antiviral Activity | Reference |
|---|---|---|---|
| (S,S)-proline moiety | HCV GT-1b Replicon | Active (EC50 = 33 nM) | acs.org |
| (R,R)-proline moiety | HCV GT-1b Replicon | Inactive (EC50 >10 µM) | acs.orgnih.gov |
Advanced In Vitro Models for Studying this compound Activity and Resistance
Initial studies on Daclatasvir activity and resistance have heavily utilized HCV replicon systems. nih.gov While these systems are invaluable for identifying drug targets and resistance mutations, they consist of engineered cell lines that may not fully replicate the complex environment of a human liver cell (hepatocyte). nih.gov To gain a more physiologically relevant understanding of the this compound's lack of activity and the mechanisms of resistance to active isomers, more advanced in vitro models are necessary.
Future research should leverage state-of-the-art cell culture technologies, including:
3D Liver Spheroids: These models involve growing hepatocytes in three-dimensional aggregates, which more closely mimics the architecture and function of the liver tissue compared to traditional 2D cell cultures.
Liver-on-a-Chip Systems: These microfluidic devices can simulate the complex microenvironment of the liver, including blood flow and interactions with other cell types (e.g., stellate cells, Kupffer cells). mdpi.com Such systems allow for the study of drug efficacy and metabolism in a more dynamic and realistic context. mdpi.com
Co-culture Models: Culturing HCV-infected hepatocytes with other relevant liver cells can help elucidate the role of cell-to-cell interactions in viral replication and the emergence of drug resistance.
Employing these advanced models would enable researchers to investigate why the RRRR isomer is inactive in a setting that better reflects the complexities of a natural infection. They also provide a more robust platform for studying how resistance mutations, selected by active isomers, affect NS5A function and viral fitness in a multi-cellular environment. mdpi.com
Exploration of Novel Binding Sites or Allosteric Modulation Mechanisms
Daclatasvir is understood to function as an allosteric inhibitor, meaning it binds to a site on NS5A other than a primary functional site to modulate the protein's activity. nih.gov The current consensus is that it binds symmetrically to the dimer interface, thereby interfering with NS5A's role in viral RNA replication and virion assembly. nih.govresearchgate.net However, the full picture of NS5A inhibition may be more complex. Some computational studies have suggested the possibility of asymmetric binding modes, which could imply alternative or secondary interaction sites. nih.govacs.org
An important avenue for future research is the exploration of novel binding sites or more intricate allosteric mechanisms. It is conceivable that NS5A possesses other allosteric pockets that could be targeted by different classes of molecules. Research into the Lysine-specific demethylase 1 (LSD1) protein, for example, has revealed new allosteric sites that can be targeted to disrupt protein-protein interactions, a concept that could be applicable to NS5A. nih.gov
Using the this compound as a negative control probe, researchers could perform screening assays to identify compounds that bind to different sites on the NS5A protein. Furthermore, investigating how resistance mutations allow the virus to replicate in the presence of an inhibitor—potentially by restoring function even while the drug is bound—could reveal new insights into the allosteric regulation of NS5A. nih.gov This exploration could lead to the development of next-generation inhibitors that act via different mechanisms, potentially overcoming existing resistance profiles.
Application of Machine Learning and AI in Daclatasvir Isomer Design and Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. premierscience.commdpi.com These computational tools are adept at identifying complex patterns in large datasets, making them ideally suited for tackling challenges related to stereoisomer-specific activity and inhibitor design. premierscience.commdpi.com
Future research should increasingly integrate AI and ML to accelerate the understanding of Daclatasvir isomers and to design novel NS5A inhibitors. Key applications include:
Predictive Modeling: ML algorithms can be trained on existing structure-activity relationship (SAR) data from various Daclatasvir isomers, including active compounds and inactive ones like the RRRR isomer. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, could then predict the antiviral potency of new, theoretical isomers before they are synthesized, saving time and resources. mdpi.com
Analysis of Molecular Dynamics (MD) Simulations: AI can analyze the vast amounts of data generated from MD simulations, which model the dynamic movements of proteins and ligands over time. nih.gov This could help identify subtle, yet critical, differences in the conformational changes induced by the binding of active versus inactive isomers.
De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties. By learning the key structural features required for binding to NS5A and the stereochemical rules for activity, these models could propose novel chemical scaffolds for NS5A inhibitors with potentially improved potency, resistance profiles, or pharmacokinetic properties. mdpi.com
By combining computational approaches with empirical lab work, researchers can create a more efficient and insightful discovery pipeline, moving beyond simple trial-and-error to a more predictive and design-oriented approach.
Q & A
Q. What controls are essential when evaluating this compound’s inhibition of viral replication in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
